molecular formula C23H20N2O2 B5215102 2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5215102
M. Wt: 356.4 g/mol
InChI Key: WRCMHJVFRXGJOL-UHFFFAOYSA-N
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Description

2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes

Preparation Methods

The synthesis of 2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile can be achieved through a one-pot multi-component reaction. This method involves the reaction of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst such as urea. The reaction is typically carried out at room temperature, making it an environmentally friendly and cost-effective process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile include:

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-14-11-19(26)22-20(12-14)27-23(25)18(13-24)21(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,21H,11-12,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCMHJVFRXGJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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